molecular formula C10H16N4 B11791557 1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine

1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine

Cat. No.: B11791557
M. Wt: 192.26 g/mol
InChI Key: YMUSIOCQMKOTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine typically involves the reaction of 5-cyclopropyl-1H-pyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 5-Cyclopropyl-1H-pyrazol-3-amine
  • 3-Cyclopropyl-1H-pyrazol-5-amine

Uniqueness

1-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine is unique due to its combination of the pyrazole and pyrrolidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H16N4/c11-8-3-4-14(6-8)10-5-9(12-13-10)7-1-2-7/h5,7-8H,1-4,6,11H2,(H,12,13)

InChI Key

YMUSIOCQMKOTPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.